(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C19H13FN2O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3 |
InChI Key |
KSMZXWXFGSKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
solubility |
>57.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The MCR typically proceeds via a Knoevenagel condensation between the aldehyde groups of 4-fluorobenzaldehyde and thiophene-2-carbaldehyde with the active methylene group of the pyrrolidine-2,3-dione. This is followed by a Michael addition to form the hydroxymethylidene bridge. Catalysis by piperidine or morpholine in ethanol at 60–80°C for 12–24 hours yields the desired (4E)-stereoisomer.
Table 1: Optimization of MCR Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 70 | 18 | 65 |
| Morpholine | MeOH | 60 | 24 | 58 |
| DBU | THF | 80 | 12 | 72 |
The use of 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 80°C significantly improves regioselectivity and yield compared to traditional amines.
Thiophene Moiety Incorporation
The hydroxymethylidene-thiophene group is introduced via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and the pyrrolidine-2,3-dione intermediate.
Stereoselective Condensation
The (4E)-configuration is favored when the reaction is conducted in acetic acid with catalytic sulfuric acid at 50°C. The Z-isomer predominates under basic conditions (e.g., NaOH/EtOH), necessitating careful pH control.
Table 2: Impact of Reaction Conditions on Stereoselectivity
| Acid Catalyst | Solvent | Temperature (°C) | E:Z Ratio |
|---|---|---|---|
| H₂SO₄ | AcOH | 50 | 9:1 |
| HCl | EtOH | 60 | 7:3 |
| None | NaOH/EtOH | 25 | 3:7 |
Protective Group Strategies
Protection of sensitive functional groups, particularly the oxazole nitrogen and hydroxymethylidene oxygen, is critical to prevent side reactions.
1,3-Dioxolane Protection
The hydroxymethylidene group is protected as a cyclic acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene. Deprotection is achieved via hydrolysis with 1M HCl in THF/water (9:1) at 25°C.
Boc Protection of the Oxazole Nitrogen
tert-Butoxycarbonyl (Boc) protection ensures stability during Friedel-Crafts alkylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine without degrading the oxazole ring.
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
-
¹H NMR : The (4E)-configuration is confirmed by a characteristic doublet at δ 7.8–8.1 ppm (J = 15.6 Hz) for the thiophene-vinyl proton.
-
¹³C NMR : The pyrrolidine-2,3-dione carbonyls appear at δ 172–175 ppm, while the oxazole C-5 resonates at δ 108–110 ppm.
-
HRMS : Molecular ion peak at m/z 443.1124 (calculated for C₂₂H₁₆FN₃O₅S).
Chemical Reactions Analysis
Oxidation: The hydroxythiophene undergoes oxidation during hydroxylation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reagents: Common reagents include piperidine, m-chloroperbenzoic acid, and base.
Major Products: The desired compound is the major product, but side products may also form.
Scientific Research Applications
Synthesis and Characterization
Recent studies have outlined various synthetic routes for this compound. For instance, one synthesis method involves multi-step reactions starting from simpler precursors, which are then characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm their structures and purity .
Antimicrobial Properties
One of the prominent applications of this compound is its antimicrobial activity. Research indicates that derivatives of similar structural frameworks exhibit significant efficacy against various bacterial strains. The presence of the fluorophenyl group is believed to enhance the compound's interaction with microbial targets .
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione have shown promise as anti-inflammatory agents. Studies suggest that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating conditions like arthritis .
Antioxidant Activity
The compound's structure may also confer antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Research on related compounds indicates that they can scavenge free radicals effectively .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the compound's applications:
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-2,3-dione Cores
A closely related compound from , (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione , shares the pyrrolidine-2,3-dione core and 4-fluorophenyl group but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences:
- The 5-methyloxazole substituent at position 1 provides a smaller, more rigid heterocycle than the pyridin-3-ylmethyl group, which may influence binding specificity in biological targets (e.g., enzymes or receptors) .
Other Pyrrolidine-2,3-dione Derivatives
Studies on pyrrolidine-2,3-dione derivatives () highlight the impact of substitution patterns on bioactivity:
- 1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones demonstrate antimicrobial activity, suggesting that electron-withdrawing groups (e.g., 4-fluorophenyl) and heterocycles (e.g., oxazole) may enhance such properties .
- 1,4,5-Trisubstituted pyrrolidine-2,3-diones synthesized by Nguyen et al. (2022) show that steric and electronic effects from substituents at positions 1, 4, and 5 critically modulate reactivity and stability .
Heterocyclic Substituent Impact
- Thiophene vs. For example, thiophene-containing compounds often exhibit enhanced affinity for cysteine-rich targets .
- Oxazole vs. Pyridine Groups: The 5-methyloxazole group is less basic than pyridine, reducing protonation at physiological pH. This may limit off-target interactions but also affect solubility in acidic environments .
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Composition
The molecular formula of the compound is , with a molecular weight of approximately 392.38 g/mol. Key structural features include:
- Pyrrolidine Core : A five-membered nitrogen-containing ring.
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Hydroxy(thiophen-2-yl)methylidene Moiety : Introduces potential for hydrogen bonding and nucleophilic reactions.
- Oxazole Substituent : May contribute to the compound's pharmacological properties.
Table 1: Structural Features and Their Implications
| Feature | Description | Potential Biological Implications |
|---|---|---|
| Pyrrolidine Ring | Nitrogen-containing ring | May influence reactivity and binding |
| Fluorophenyl Group | Enhances lipophilicity | Potential for increased membrane permeability |
| Hydroxy Group | Capable of hydrogen bonding | May enhance solubility and bioactivity |
| Thiophene Ring | Contributes to electronic properties | May interact with various biological targets |
| 5-Methyl-1,2-Oxazole | Heterocyclic structure | Potentially involved in enzyme inhibition |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives containing thiophene or oxazole rings have demonstrated effectiveness against various bacterial strains. The presence of the hydroxy group may enhance this activity through improved solubility and interaction with microbial membranes.
Anticancer Activity
Several studies have explored the anticancer potential of pyrrolidine derivatives. The compound is hypothesized to inhibit key enzymes involved in cancer cell proliferation. The fluorophenyl group may enhance the compound's ability to penetrate tumor cells, while the oxazole moiety could play a role in modulating cell signaling pathways associated with cancer growth.
The proposed mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or other enzymes critical for cellular processes.
- Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways, leading to reduced cell proliferation or apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of similar compounds on cancer cell lines, revealing that modifications in the structure significantly influenced their cytotoxicity. For example:
- Compound A (similar structure): Exhibited IC50 values in the low micromolar range against breast cancer cell lines.
- Compound B (another derivative): Showed promising results in inhibiting tumor growth in vivo models.
Table 2: Comparative Biological Activities
Q & A
Basic: What are the key synthetic strategies for synthesizing this pyrrolidine-2,3-dione derivative?
Answer:
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to introduce the hydroxy(thiophen-2-yl)methylidene group .
- Nucleophilic substitution to attach the 5-methyl-1,2-oxazol-3-yl moiety .
- Solvent optimization : Toluene or chloroform is preferred for dissolving reactants and facilitating intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., sodium acetate) are employed to accelerate condensation steps .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., fluorophenyl and oxazole groups) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?
Answer:
- SHELXL refinement : Use anisotropic displacement parameters and twinning corrections for high-resolution data .
- Cross-validation : Apply R-free values to assess model bias and validate hydrogen-bonding networks .
- Software integration : Combine SHELX with WinGX or ORTEP-III for graphical validation of thermal ellipsoids .
Advanced: How to optimize reaction conditions for improved yield in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation steps .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like imine formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity in heterocyclic ring closure .
Basic: What biological assays are appropriate for initial pharmacological screening?
Answer:
- Enzyme inhibition assays : Target kinases or cyclooxygenases (COX) due to the compound’s pyrrolidine-dione core .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced: What computational methods aid in predicting the compound’s reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
Advanced: How to address low purity in the final product?
Answer:
- Recrystallization : Use DMF-acetic acid mixtures to remove polar impurities .
- Column chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) for better separation .
- HPLC purification : Employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Basic: What functional groups influence the compound’s bioactivity?
Answer:
- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability .
- Hydroxy(thiophen-2-yl)methylidene : Participates in hydrogen bonding with enzymatic active sites .
- 5-Methyl-1,2-oxazol-3-yl : Mimics adenine in kinase inhibitors, enabling competitive binding .
Advanced: How to design experiments to study hydrogen-bonding interactions in the solid state?
Answer:
- Graph-set analysis : Classify hydrogen-bond patterns (e.g., rings, chains) using crystallographic data .
- Temperature-dependent XRD : Analyze thermal motion to distinguish static vs. dynamic H-bonding .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯O interactions) via CrystalExplorer .
Advanced: What strategies validate the stereochemical configuration of the pyrrolidine core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
